

Scandium hydroxide chemical formula and molar mass.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Scandium hydroxide

Cat. No.: B097413

[Get Quote](#)

In-Depth Technical Guide to Scandium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandium hydroxide, a trivalent inorganic compound, is a critical material in advanced chemical and materials science.^[1] Its unique properties make it a valuable precursor and active component in a range of applications, from catalysis and high-performance ceramics to emerging uses in nuclear medicine. This guide provides a comprehensive overview of its chemical and physical characteristics, detailed synthesis protocols, and key applications, with a focus on data-driven insights for the scientific community.

Chemical Formula and Molar Mass

The chemical formula for **scandium hydroxide** is $\text{Sc}(\text{OH})_3$.^{[2][3]} It is composed of one scandium cation (Sc^{3+}) and three hydroxide anions (OH^-).

The molar mass of **scandium hydroxide** is approximately 95.98 g/mol .^[4]

Core Properties of Scandium Hydroxide

Scandium hydroxide is an amphoteric compound, meaning it can react as both an acid and a base.[\[1\]](#)[\[2\]](#) It is sparingly soluble in water.[\[2\]](#) Key quantitative properties are summarized in the table below.

Property	Value	Conditions
Molar Mass	95.977 g/mol	
Density	2.65 g/cm ³	
Solubility in Water	0.0279 mol/L	Freshly prepared
0.0008 mol/L	After aging (conversion to ScO(OH))	
Solubility Product (K _{sp})	2.22×10^{-31}	
pH of Saturated Solution	7.85	
Thermal Decomposition	Decomposes to Sc ₂ O ₃ at >700°C	

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)

Comparative Analysis with Other Metal Hydroxides

The properties of **scandium hydroxide** are often compared to those of aluminum and yttrium hydroxides due to their positions in the periodic table and similar applications.

Property	Scandium Hydroxide (Sc(OH)_3)	Aluminum Hydroxide (Al(OH)_3)	Yttrium Hydroxide (Y(OH)_3)
Amphotерism	Strong	Strong	Moderate
Precipitation pH	~6-8	~4-5	-
Solubility in HCl	High	Low	Moderate
Thermal Stability to Oxide	>700°C	~300°C	>600°C
Solubility in conc. NaOH	Soluble (forms $\text{Na}_3\text{Sc(OH)}_6$)	Precipitates	Intermediate solubility

This table highlights key differences that are exploited in separation and purification processes.

[\[1\]](#)

Experimental Protocols

Synthesis of Scandium Hydroxide via Precipitation

This protocol describes the synthesis of **scandium hydroxide** from a scandium salt solution by precipitation with sodium hydroxide.

Materials:

- Scandium chloride (ScCl_3) or Scandium nitrate ($\text{Sc(NO}_3)_3$)
- Sodium hydroxide (NaOH)
- Deionized water
- Hydrochloric acid (HCl) or Nitric acid (HNO_3) for pH adjustment
- Beakers, magnetic stirrer, pH meter, filtration apparatus, drying oven

Procedure:

- Preparation of Scandium Salt Solution: Dissolve a known quantity of the scandium salt in deionized water to achieve a desired concentration.
- pH Adjustment and Precipitation:
 - Place the scandium salt solution on a magnetic stirrer.
 - Slowly add a sodium hydroxide solution (e.g., 27.5 g/L) dropwise while continuously monitoring the pH.[1]
 - Continue adding the NaOH solution until the pH of the solution reaches a range of 6-10 to induce the precipitation of **scandium hydroxide**.[1]
- Aging the Precipitate:
 - Maintain the reaction mixture at a constant temperature, for example, 60°C, with continuous stirring at a moderate speed (e.g., 200 rpm) for a period of 2 hours to allow the precipitate to age.[1] Aging can influence the particle size and morphology of the final product.
- Filtration and Washing:
 - Separate the **scandium hydroxide** precipitate from the solution using vacuum filtration.
 - Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts.
- Drying:
 - Dry the washed precipitate in a drying oven at a temperature below 100°C until a constant weight is achieved.

Characterization: The resulting white powder can be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure and Fourier-Transform Infrared Spectroscopy (FTIR) to identify the hydroxide functional groups.[1]

Synthesis of Scandium Oxyhydroxide (ScOOH) Nanoparticles via Sol-Gel Route

Scandium oxyhydroxide is a common precursor to scandium oxide and can be synthesized as nanoparticles.

Materials:

- Hexahydrated scandium chloride ($\text{ScCl}_3 \cdot 6\text{H}_2\text{O}$)
- Sodium hydroxide (NaOH) solution (e.g., 10%)
- Deionized water

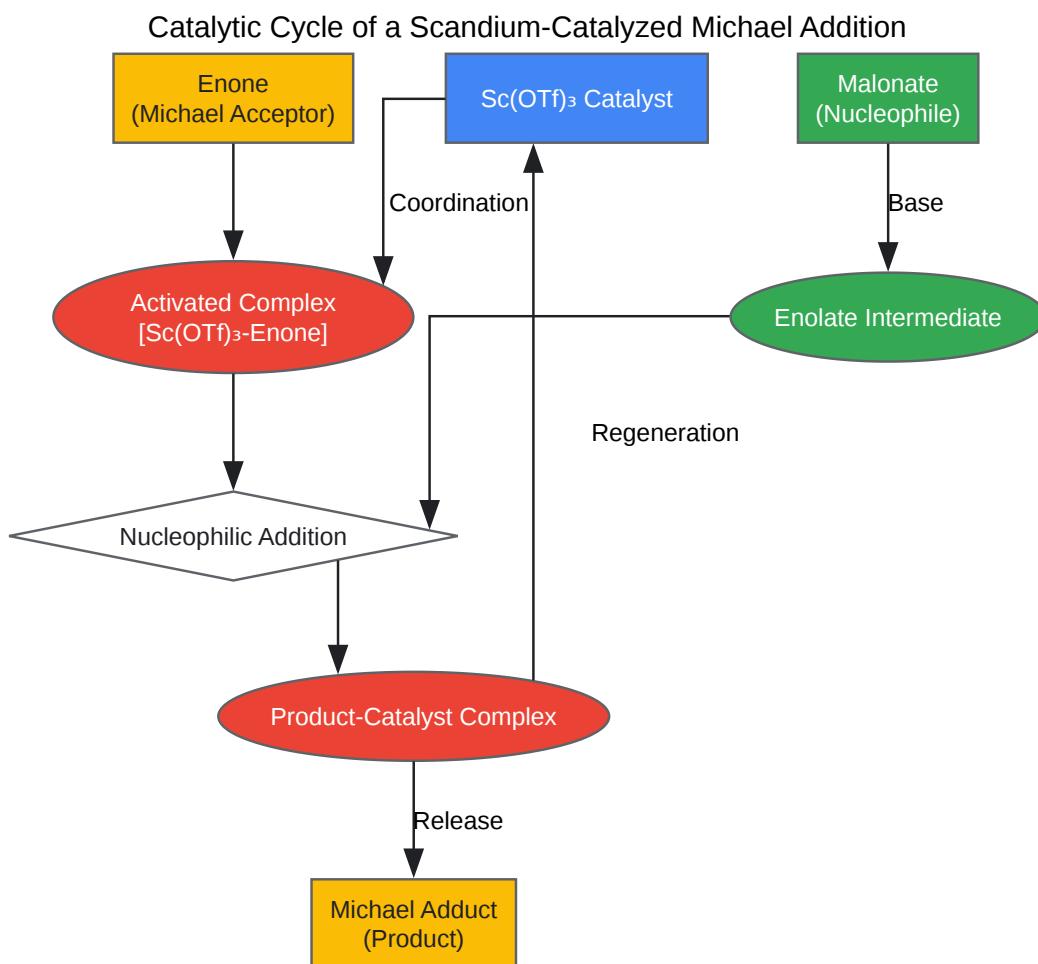
Procedure:

- Precursor Solution Preparation: Dissolve hexahydrated scandium chloride in deionized water. The initial pH of this solution will be acidic (around 2).
- pH Adjustment: Adjust the pH of the scandium chloride solution to the desired level (e.g., pH 7, 9, or 11) by adding a 10% NaOH solution at room temperature.^[5]
- Refluxing: Reflux the resulting solution at 100°C for a specified duration (e.g., 4 to 24 hours).
^[5] The reflux time influences the particle size of the ScOOH nanoparticles.
- Purification: The elimination of salt byproducts can be achieved through water dialysis, leading to a stable, pure ScOOH sol.
- Drying and Calcination (Optional): The ScOOH sol can be dried to obtain a powder. Subsequent calcination at temperatures above 400°C will convert the ScOOH to scandium oxide (Sc_2O_3).^[5]

Particle Size Dependence on Synthesis Parameters:

Initial pH	Reflux Time (hours)	Approximate Particle Size (nm)
7	4	40
7	24	160
9	4	70
9	24	180

Data from a study on ScOOH nanoparticle synthesis.[\[5\]](#)

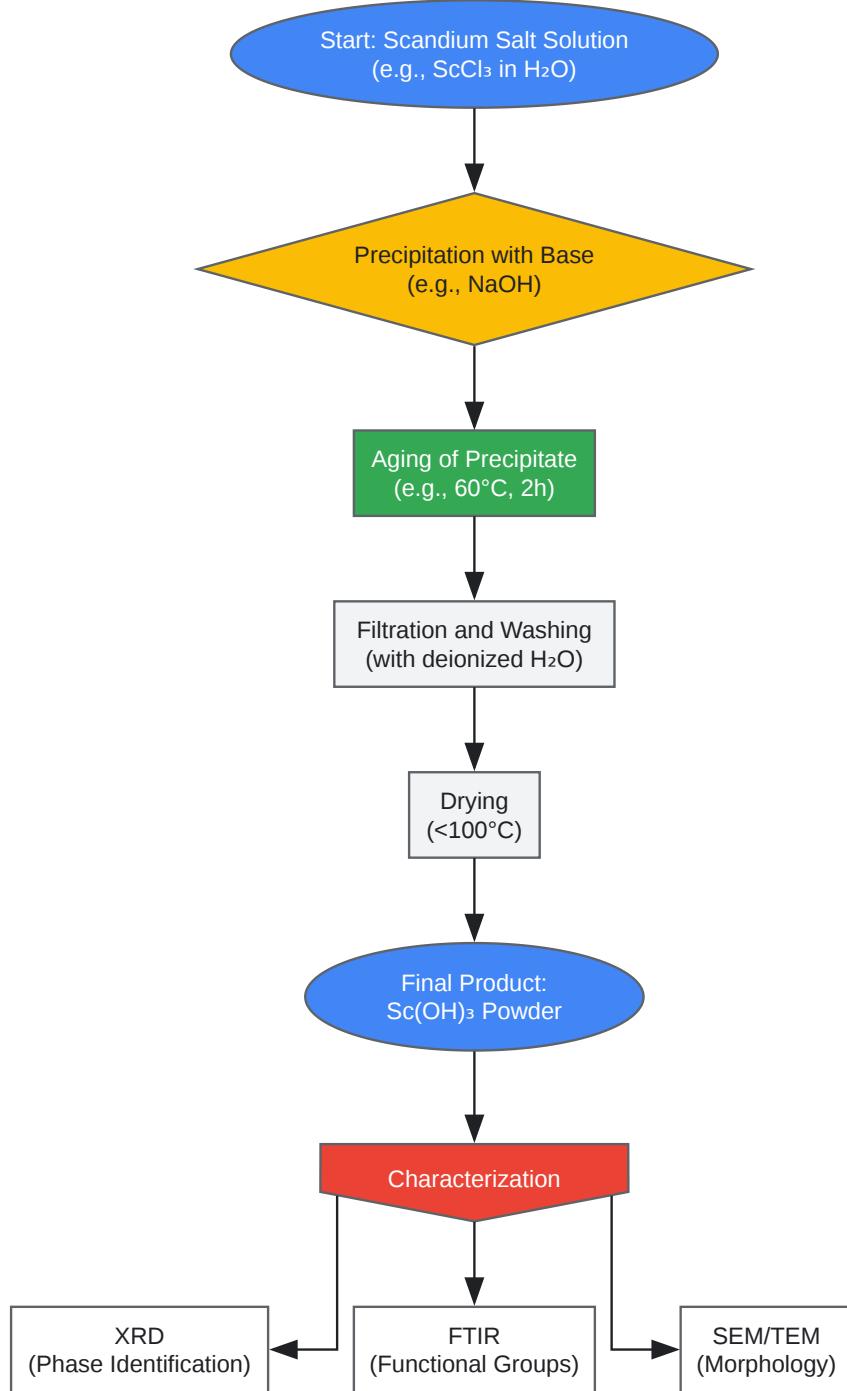

Applications in Research and Development

Scandium hydroxide and its derivatives have a broad range of applications:

- **Catalysis:** Scandium compounds, often derived from the hydroxide, are used as Lewis acid catalysts in organic synthesis.[\[6\]](#) They are particularly effective in promoting reactions such as Michael additions.
- **Electronic Ceramics:** Scandium oxide, produced from the calcination of **scandium hydroxide**, is a key component in the manufacturing of high-performance electronic ceramics and solid oxide fuel cells.[\[1\]](#)
- **Optical Coatings and Lasers:** Scandium compounds are utilized in the production of high-refractive-index optical coatings and as dopants in laser materials to enhance their performance.[\[1\]](#)
- **Drug Development and Nuclear Medicine:** The aqueous chemistry of scandium is of growing interest for biological applications.[\[7\]](#) Radioactive isotopes of scandium, such as ^{44}Sc and ^{47}Sc , are being investigated as a "theranostic pair" for PET imaging and targeted radionuclide therapy in oncology.[\[8\]](#)[\[9\]](#) The development of stable scandium complexes is crucial for these applications.

Visualizations

Catalytic Cycle of a Scandium-Catalyzed Michael Addition



[Click to download full resolution via product page](#)

Caption: Catalytic cycle of a scandium-catalyzed Michael addition.

Experimental Workflow for Scandium Hydroxide Synthesis and Characterization

Experimental Workflow for Scandium Hydroxide Synthesis and Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for **scandium hydroxide** synthesis and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Scandium hydroxide | 17674-34-9 | Benchchem [benchchem.com]
- 2. Scandium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 3. Scandium(III) hydroxide - Wikiwand [wikiwand.com]
- 4. Scandium hydroxide (Sc(OH)3) | H3O3Sc | CID 87230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scandium - Wikipedia [en.wikipedia.org]
- 7. Aqueous chemistry of the smallest rare earth: Comprehensive characterization of radioactive and non-radioactive scandium complexes for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Scandium hydroxide chemical formula and molar mass.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b097413#scandium-hydroxide-chemical-formula-and-molar-mass>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com